molecular formula C23H19N5OS B2600889 2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841209-42-5

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2600889
CAS No.: 841209-42-5
M. Wt: 413.5
InChI Key: QDSUTTBIUKTVMS-UHFFFAOYSA-N
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Description

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H19N5OS and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Quinoxalines, including related structures, are synthesized for their versatile pharmacological applications, exhibiting a wide range of biological activities. These compounds are utilized in developing novel pharmaceuticals due to their unique chemical structures and potential therapeutic benefits (Faizi et al., 2018).

Catalysis and Asymmetric Hydrogenation

  • Quinoxaline derivatives are employed as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method is crucial for preparing chiral pharmaceutical ingredients, demonstrating the chemical versatility of quinoxaline-based compounds in synthetic chemistry (Imamoto et al., 2012).

Polymer Science

  • In polymer science, quinoxaline-containing compounds serve as monomers for synthesizing novel polymeric materials. These materials exhibit unique properties, such as enhanced thermal stability and potential applications in high-temperature environments, showcasing the utility of quinoxaline derivatives in developing advanced materials (Baek et al., 2003).

Antimicrobial and Antitumor Activity

  • Synthesis and evaluation of quinoxaline derivatives have shown promising results in antimicrobial and antitumor studies. Specific quinoxaline compounds have been synthesized and tested for their activity against a variety of cell lines, indicating potential applications in designing new therapeutic agents (Hung et al., 2014).

Chemical Reactions and Molecular Structures

  • Quinoxaline derivatives are subject to various chemical reactions, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. These reactions include cyclization, nitration, sulfonation, and more, highlighting the compound's role in diverse synthetic strategies (Aleksandrov et al., 2020).

Properties

IUPAC Name

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSUTTBIUKTVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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